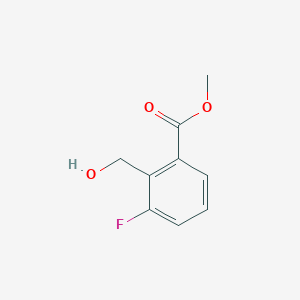

Methyl 3-fluoro-2-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 3-fluoro-2-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5H2,1H3 |

InChI Key |

KHXYMUYOSMBYNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Fluoro 2 Hydroxymethyl Benzoate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of methyl 3-fluoro-2-(hydroxymethyl)benzoate reveals several potential disconnection points, leading to the identification of key precursors. The primary challenge lies in achieving the desired 1,2,3-trisubstituted pattern with a fluorine atom, a hydroxymethyl group, and a carboxylate group.

Two main retrosynthetic approaches can be envisioned:

Approach A: Disconnecting the C-C bond of the hydroxymethyl group, suggesting an ortho-functionalization of a pre-existing 3-fluorobenzoate (B1230327) derivative.

Approach B: Disconnecting the C-F bond, implying a late-stage fluorination of a 2-(hydroxymethyl)benzoate precursor.

These approaches highlight the critical need for regioselective reactions to install the substituents at the correct positions.

The introduction of a hydroxymethyl group at the ortho position of a fluorinated benzoate (B1203000) scaffold is a key transformation. One of the most powerful strategies for such a modification is the use of directed ortho-metalation (DoM). baranlab.org In this approach, a directing metalation group (DMG) on the aromatic ring facilitates the deprotonation of the adjacent ortho-proton by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be quenched with an appropriate electrophile, such as formaldehyde (B43269) or a synthetic equivalent, to install the hydroxymethyl group.

For benzoate esters, the ester group itself can act as a DMG, although it is generally considered a weaker DMG compared to groups like amides or methoxy (B1213986) groups. uwindsor.ca The success of this approach depends on the careful selection of the base and reaction conditions to favor ortho-metalation over competing side reactions, such as nucleophilic attack on the ester carbonyl.

An alternative strategy involves the ortho-functionalization of a related precursor, such as a 3-fluorobenzoic acid, which can be subsequently esterified. The carboxylate group can act as a potent DMG, enabling regioselective ortho-lithiation. organic-chemistry.org

The introduction of a fluorine atom at a specific position on a benzene (B151609) ring can be achieved through several methods. One common approach is electrophilic fluorination, where a suitable aromatic precursor is treated with an electrophilic fluorine source. beilstein-journals.org The regioselectivity of this reaction is governed by the electronic properties of the existing substituents on the ring.

Another widely used method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, typically prepared from the corresponding aniline. This method is particularly useful for introducing fluorine at positions that are not easily accessible through direct electrophilic substitution. A variation of this involves the use of hexafluorophosphoric acid to form the diazonium salt, which can then be decomposed to yield the fluoroaromatic compound. google.com

Nucleophilic aromatic substitution (SNAr) can also be employed to introduce a fluorine atom, particularly if the ring is activated by strongly electron-withdrawing groups. However, this is generally less common for the synthesis of simple fluorobenzoates unless suitable precursors are readily available.

Classical and Established Synthetic Routes

Building upon the retrosynthetic analysis, several classical and established synthetic routes can be devised for the preparation of this compound. These routes often involve a multi-step sequence of reactions to assemble the target molecule from simple, commercially available starting materials.

A common strategy for synthesizing polysubstituted aromatic compounds is to start with a simpler, readily available aromatic precursor and sequentially introduce the desired functional groups. lumenlearning.comyoutube.com The order of these reactions is crucial to ensure the correct regiochemical outcome. lumenlearning.com

For the synthesis of this compound, a plausible multi-step sequence could begin with a simple fluorinated aromatic compound, such as 3-fluoroaniline (B1664137) or 3-fluorotoluene. The sequence would then involve transformations to introduce the carboxylate and hydroxymethyl groups at the appropriate positions.

For example, starting from 2-fluoro-3-nitrobenzoic acid, one could perform an esterification to obtain methyl 2-fluoro-3-nitrobenzoate. chemicalbook.com Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydroxymethylation, could potentially lead to the desired product, although this would require careful control of the reaction conditions.

A more direct approach might involve starting with a precursor that already contains the carboxylate and a group that can be converted to the hydroxymethyl group. For instance, a precursor like methyl 2-methyl-3-fluorobenzoate could be subjected to benzylic bromination followed by hydrolysis to install the hydroxymethyl group.

The following table summarizes a potential multi-step synthetic approach:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methyl-3-nitroaniline | NaNO₂, H₂SO₄, H₂O, then CuCN/KCN | 2-Methyl-3-nitrobenzonitrile |

| 2 | 2-Methyl-3-nitrobenzonitrile | H₂SO₄, H₂O, heat | 2-Methyl-3-nitrobenzoic acid |

| 3 | 2-Methyl-3-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 2-methyl-3-nitrobenzoate |

| 4 | Methyl 2-methyl-3-nitrobenzoate | Sn, HCl | Methyl 3-amino-2-methylbenzoate |

| 5 | Methyl 3-amino-2-methylbenzoate | HBF₄, NaNO₂, then heat | Methyl 3-fluoro-2-methylbenzoate |

| 6 | Methyl 3-fluoro-2-methylbenzoate | NBS, AIBN, CCl₄, heat | Methyl 3-fluoro-2-(bromomethyl)benzoate |

| 7 | Methyl 3-fluoro-2-(bromomethyl)benzoate | H₂O, CaCO₃ | This compound |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the modification of one functional group into another. vanderbilt.edufiveable.me In the context of synthesizing this compound, FGIs can be applied to a pre-functionalized benzoate ester to arrive at the final product. ub.edu

A key FGI in this synthesis would be the conversion of a precursor functional group at the ortho position into a hydroxymethyl group. For example, if a methyl group is present at the ortho position, it can be converted to a hydroxymethyl group via a two-step sequence of benzylic halogenation followed by nucleophilic substitution with a hydroxide (B78521) source.

Another important FGI is the introduction of the fluorine atom. As mentioned earlier, the Balz-Schiemann reaction provides a reliable method for converting an amino group into a fluorine atom via a diazonium salt intermediate. google.com This is a powerful tool when direct fluorination is not feasible or regioselective.

The esterification of a carboxylic acid is also a fundamental FGI. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing methyl esters. sciencesnail.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol (B129727) to form the ester. chemicalbook.com

The following table provides examples of relevant functional group interconversions:

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| -COOH | -COOCH₃ | CH₃OH, H₂SO₄ (cat.) or SOCl₂, then CH₃OH |

| -CH₃ | -CH₂Br | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) |

| -CH₂Br | -CH₂OH | H₂O, base (e.g., CaCO₃, NaHCO₃) or Ag₂O, H₂O |

| -NH₂ | -F | 1. NaNO₂, HBF₄; 2. Heat |

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. baranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.orgacs.org The resulting aryllithium intermediate is then trapped with an electrophile. uwindsor.caacs.org

In the synthesis of this compound, a DoM approach could be employed starting from a suitable 3-fluorobenzoate derivative. The ester group, while not the strongest DMG, can direct the metalation to the C2 position.

A potential DoM strategy is outlined below:

| Directing Group | Substrate | Base | Electrophile | Product |

| -COOCH₃ | Methyl 3-fluorobenzoate | s-BuLi/TMEDA, -78 °C | HCHO | This compound |

| -COOH | 3-Fluorobenzoic acid | s-BuLi/TMEDA, -78 °C | HCHO | 3-Fluoro-2-(hydroxymethyl)benzoic acid |

TMEDA: Tetramethylethylenediamine

The use of 3-fluorobenzoic acid as the substrate for DoM is often more efficient, as the carboxylate is a stronger directing group than the methyl ester. organic-chemistry.org Following the ortho-hydroxymethylation of the benzoic acid, a subsequent esterification step would yield the final product. The choice of the organolithium base and the reaction temperature are critical to the success of these reactions, as they influence the regioselectivity and prevent side reactions.

Modern and Sustainable Synthetic Approaches

The contemporary synthesis of this compound is increasingly focused on methods that are not only efficient but also environmentally benign. A plausible and common synthetic route involves the selective reduction of a suitable precursor, namely methyl 3-fluoro-2-formylbenzoate. This transformation is a key step where modern catalytic and green chemistry principles can be effectively applied.

Catalytic methods are at the forefront of efficient chemical synthesis, offering pathways with high selectivity and yield while minimizing waste. For the reduction of the aldehyde group in methyl 3-fluoro-2-formylbenzoate to the corresponding hydroxymethyl group, several catalytic strategies are viable.

One prominent approach is catalytic transfer hydrogenation (CTH) . This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst to effect the reduction. organic-chemistry.orgresearchgate.netbeilstein-journals.orgrochester.edu This technique is often preferred over using molecular hydrogen directly due to its milder reaction conditions and operational simplicity. For instance, a rhodium complex has been demonstrated to be highly selective in the reduction of aldehydes using methanol as both the solvent and hydrogen source under an open atmosphere. rochester.edu Similarly, palladium-based catalysts, including those immobilized on supports like amine-functionalized iron-based metal-organic frameworks, have shown excellent performance in the visible-light-induced transfer hydrogenation of aromatic aldehydes. organic-chemistry.org These catalytic systems are often highly chemoselective, reducing the aldehyde functionality while leaving the ester group intact.

Another widely used catalytic reduction involves the use of sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.comresearchgate.netsciforum.netorganic-chemistry.orgyoutube.commasterorganicchemistry.com While a stoichiometric reagent, its high selectivity for aldehydes and ketones over esters makes it an excellent choice for this transformation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at controlled temperatures. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

| Catalytic Method | Catalyst/Reagent Example | Hydrogen Source | Key Advantages |

| Catalytic Transfer Hydrogenation | Palladium on a support (e.g., Pd/C), Rhodium complexes | Formic acid, isopropanol, methanol | Mild conditions, high selectivity, avoids direct use of H₂ gas |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | (Internal) | High chemoselectivity for aldehydes over esters, operational simplicity |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Manganese-based catalysts | H₂ gas | High efficiency, atom economy |

This table presents a summary of potential catalytic strategies for the synthesis of this compound.

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control. beilstein-journals.org The reduction of aldehydes and ketones is a reaction class that has been successfully implemented in continuous flow reactors. acs.org

For the synthesis of this compound, a flow process could involve pumping a solution of the precursor, methyl 3-fluoro-2-formylbenzoate, and a reducing agent, such as a stabilized solution of sodium borohydride in methanol, through a heated reactor coil. acs.org The short residence times, typically in the range of seconds to minutes, and excellent heat transfer in flow reactors allow for rapid and highly controlled reactions, often at elevated temperatures that would be problematic in batch processing. acs.orgacs.org For instance, the reduction of various aromatic aldehydes has been achieved in less than 20 seconds at 60 °C in a continuous advanced-flow reactor using a stabilized NaBH₄ solution. acs.org This approach minimizes the formation of by-products and allows for safe handling of potentially exothermic reactions. The use of packed-bed reactors containing a solid-supported catalyst is another viable flow chemistry strategy, enabling easy separation of the catalyst from the product stream and facilitating catalyst recycling.

| Parameter | Typical Range/Value | Significance in Flow Synthesis |

| Reactor Type | Packed-bed reactor, Coil reactor (e.g., PFA, SS) | Determines mixing efficiency, heat transfer, and compatibility with reagents. acs.org |

| Residence Time | Seconds to minutes | Short residence times increase throughput and can suppress side reactions. acs.orgillinois.edu |

| Temperature | 20 - 100 °C (for NaBH₄ reductions) | Precise temperature control enhances selectivity and reaction rate. acs.org |

| Flow Rate | Dependent on reactor volume and desired residence time | Controls the reaction time within the reactor. |

| Concentration | 0.1 - 1 M | Affects reaction kinetics and throughput. |

This interactive table outlines key parameters in the design of a flow chemistry process for the synthesis of this compound.

The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound. researchgate.netyoutube.comgoogle.com Atom economy, a key tenet of green chemistry, favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic hydrogenation, using H₂ gas as the reductant, is a prime example of an atom-economical reaction, as the only byproduct is, in theory, none. mdpi.com

The use of greener solvents is another critical aspect. While traditional organic solvents are effective, their environmental impact is a significant concern. Research into benign alternatives is ongoing, with water, ethanol, and in some cases, solvent-free conditions being explored. youtube.com For instance, bioreduction methods using plant-based extracts in aqueous media have been reported for the reduction of aromatic aldehydes.

Catalyst choice also plays a crucial role in the greenness of a synthesis. The use of heterogeneous catalysts, which can be easily separated and recycled, is preferred over homogeneous catalysts that can be difficult to remove from the product. researchgate.net The development of catalysts based on abundant and non-toxic metals is another active area of research.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of a target molecule is invariably followed by purification to remove unreacted starting materials, reagents, and by-products. For applications requiring high purity, such as in the pharmaceutical or electronics industries, these steps are critical.

Column chromatography is a widely used technique for the purification of organic compounds. magritek.comcommonorganicchemistry.combiotage.comresearchgate.net In the case of this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically employed. rochester.educommonorganicchemistry.combiotage.com The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity from the column. For a compound like this compound, which possesses both an ester and an alcohol functional group, a solvent system of ethyl acetate in hexane would be a suitable starting point for method development. rochester.edu

High-Performance Liquid Chromatography (HPLC) is another powerful purification technique that offers higher resolution and is often used for final purification or for isolating very pure samples. magritek.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common mode for purifying moderately polar compounds.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System (for a moderately polar compound) | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of the crude product. rochester.edu |

| HPLC | C18 (Reversed-phase) | Water/Acetonitrile or Water/Methanol gradient | Final purification to achieve high purity. |

This table summarizes common chromatographic methods for the purification of this compound.

Crystallization is a powerful purification technique for solid compounds, capable of yielding very high-purity material. youtube.comrochester.edugoogle.comgoogle.com The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.comrochester.edu

For this compound, a range of solvents could be screened to find the optimal conditions. Common solvent systems for the recrystallization of aromatic esters and alcohols include ethanol/water, acetone/water, and mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexane or heptane). youtube.comrochester.edu The process typically involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration.

Computational and Theoretical Investigations of Methyl 3 Fluoro 2 Hydroxymethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles, solving approximations of the Schrödinger equation. These methods are broadly categorized into Density Functional Theory and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. It is particularly effective for determining optimized molecular geometries, electronic structures, and various reactivity descriptors. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), to achieve reliable results.

Optimized Geometry: The first step in a DFT study is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For Methyl 3-fluoro-2-(hydroxymethyl)benzoate, this would reveal key bond lengths, bond angles, and dihedral angles that define its shape. The planarity of the benzene (B151609) ring and the orientation of the substituents are of particular interest.

Illustrative Optimized Geometric Parameters This table presents typical parameters that would be calculated for the molecule's minimum energy structure. Actual values require specific DFT calculations.

| Parameter | Description |

| C=O (ester) Bond Length | The length of the carbonyl double bond in the methyl ester group. |

| C-F Bond Length | The length of the bond between the aromatic carbon and the fluorine atom. |

| O-H (hydroxyl) Bond Length | The length of the hydroxyl bond in the hydroxymethyl group. |

| C-O-H Bond Angle | The angle within the hydroxymethyl group's alcohol function. |

| O=C-O-C Dihedral Angle | The torsion angle defining the orientation of the methyl group relative to the ester plane. |

| C-C-C-O Dihedral Angle | The torsion angle defining the rotation of the hydroxymethyl group relative to the ring. |

Electronic Structure and Reactivity Descriptors: DFT is also used to calculate the electronic properties of the molecule, which are crucial for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity.

From these orbital energies, a set of global reactivity descriptors can be derived. These descriptors quantify the molecule's tendencies to react in various ways.

Key Reactivity Descriptors Calculated via DFT This interactive table defines global reactivity descriptors derived from HOMO and LUMO energies. These values help predict the chemical behavior of the molecule.

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis is used to map the energy landscape of the molecule as these bonds rotate, identifying stable conformers and the energy barriers between them.

The key rotatable bonds in this molecule are those connecting the substituents to the aromatic ring (C-C) and the bonds within the substituents themselves (e.g., C-O). By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The low-energy points on this surface correspond to stable conformers (rotational isomers), while the high-energy points represent transition states. Studies on similar substituted benzoates show that planarity is often favored to maximize electronic conjugation, but this can be opposed by steric hindrance or stabilizing intramolecular interactions. rsc.orgscispace.com

The relative orientation of the substituents is heavily influenced by non-covalent intramolecular interactions. In this compound, the proximity of the hydroxymethyl and methyl ester groups is particularly significant.

A strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the hydroxyl group (the donor) and the carbonyl oxygen of the ester group (the acceptor). chemistryguru.com.sgmdpi.com This interaction would create a stable six-membered pseudo-ring structure, which would significantly restrict the rotation of both substituents and lock the molecule into a specific, likely near-planar, conformation. chemistryguru.com.sg The formation of such an internal hydrogen bond can have a profound effect on the molecule's physical and chemical properties. mdpi.commdpi.com

Additionally, weaker interactions involving the fluorine atom may play a role. A potential repulsive or weakly attractive interaction between the electronegative fluorine and the oxygen atoms of the adjacent groups (F…O) could further influence the preferred conformation and the rotational energy barriers.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the dynamic nature of the compound. nih.gov

For this compound, an MD simulation could be performed to understand its flexibility in a condensed phase, such as in a solvent like water or an organic solvent. nih.govbiorxiv.org Key areas of investigation would include:

Conformational Dynamics: Observing how the molecule transitions between different rotational isomers and the flexibility of the substituent groups.

Hydrogen Bond Stability: Assessing the strength and lifetime of the intramolecular hydrogen bond in a dynamic environment and its competition with intermolecular hydrogen bonds to solvent molecules.

Solvation Effects: Analyzing how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.

The results of an MD simulation provide a trajectory of atomic positions over time, from which properties like root-mean-square deviation (RMSD), radial distribution functions, and time correlation functions can be calculated to give a comprehensive picture of the molecule's behavior. nih.gov

Dynamic Behavior in Solution-Phase Environments

The dynamic behavior of this compound in solution is governed by the interplay of its functional groups—the fluoro, hydroxymethyl, and methyl ester groups—with the surrounding solvent molecules. The conformational flexibility of the hydroxymethyl and methyl ester groups, in particular, will be a key determinant of its solution-phase dynamics.

Computational studies on benzyl alcohol and its fluorinated derivatives have shown that the conformational landscape is significantly influenced by the presence and position of fluorine atoms. For this compound, the ortho position of the hydroxymethyl group relative to the ester and the meta position relative to the fluorine atom introduce specific steric and electronic effects. It is anticipated that intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen could occur, influencing the rotational freedom of the hydroxymethyl group. nih.gov

Intermolecular Interactions with Solvent Molecules and Generic Binding Sites

The intermolecular interactions of this compound are multifaceted. The hydroxymethyl group is a primary site for hydrogen bonding, capable of acting as both a donor and an acceptor. The ester group provides an additional hydrogen bond acceptor site at the carbonyl oxygen. The fluorine atom, with its high electronegativity, can participate in weaker C-F···H interactions and also influences the electrostatic potential of the aromatic ring.

Studies on fluorinated aromatic rings have demonstrated that fluorine substitution can modulate arene-π interactions. Depending on the electronic nature of an interacting aromatic ring in a generic binding site, the fluorinated benzene ring of this compound could engage in either repulsive or attractive stacking interactions. nih.govresearchgate.net The presence of the electron-withdrawing fluorine atom can create a region of positive electrostatic potential on the face of the aromatic ring, which can lead to favorable interactions with electron-rich π systems.

In a protein binding pocket, the hydroxymethyl group could form key hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone. The methyl ester could similarly interact with hydrogen bond donors. The fluorinated aromatic ring could fit into hydrophobic pockets, with the fluorine atom potentially enhancing binding affinity through interactions with backbone C-H groups.

A hypothetical representation of the primary intermolecular interactions is presented in Table 1.

| Interaction Type | Functional Group | Potential Interaction Partner |

| Hydrogen Bond Donor | Hydroxymethyl (-OH) | Water, Alcohols, Carbonyls (in binding sites) |

| Hydrogen Bond Acceptor | Hydroxymethyl (-OH), Methyl Ester (C=O) | Water, Alcohols, Amine protons (in binding sites) |

| Dipole-Dipole | C-F, C=O | Polar solvent molecules, Polar amino acid side chains |

| π-π Stacking | Fluorinated Benzene Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

| van der Waals | Entire Molecule | Hydrophobic pockets in binding sites |

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

QSAR models for molecules like this compound aim to correlate its structural features with its physicochemical properties and potential biological activities. While specific QSAR studies on this compound are not available, we can outline the theoretical framework for such an analysis.

Calculation of Molecular Descriptors (Topological, Electronic, Steric)

The first step in any QSAR study is the calculation of molecular descriptors that numerically represent the molecule's structure. For this compound, these would include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, key electronic descriptors would be the dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO). The presence of the electronegative fluorine atom and the oxygen atoms in the hydroxymethyl and ester groups will significantly influence these properties.

Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule. Important steric descriptors include molecular volume, surface area, and specific steric parameters like the Taft steric parameter (Es) for the substituents.

A selection of calculated molecular descriptors for the parent compound, Methyl 2-(hydroxymethyl)benzoate, is available and provides a baseline for understanding the effects of the fluorine substitution. nih.gov A hypothetical comparison of key descriptors is presented in Table 2.

| Descriptor | Methyl 2-(hydroxymethyl)benzoate (Analog) | This compound (Predicted) |

| Molecular Weight | 166.17 g/mol | 184.16 g/mol |

| XLogP3 | 1.5 | ~1.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų |

Theoretical Frameworks for Predicting General Interaction Profiles (without specific biological outcomes)

Without specific biological data, QSAR models can be developed to predict general interaction profiles. This involves using the calculated molecular descriptors to build models that predict physicochemical properties relevant to a molecule's behavior in a biological system.

For this compound, a relevant QSAR model could predict its lipophilicity (logP), a key factor in membrane permeability and distribution. The model would likely incorporate descriptors related to polarity, size, and hydrogen bonding capacity.

Another theoretical framework is the use of molecular field analysis, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D QSAR models by calculating the steric and electrostatic fields around a molecule. By aligning a set of similar molecules, these methods can identify the spatial regions where changes in steric bulk or electrostatic potential would lead to changes in a given property. For this compound, such a model could predict its propensity to interact with a generic hydrophobic pocket or a polar active site, based on the fields generated by its functional groups.

The development of such models would provide valuable insights into the types of interactions this compound is likely to engage in, guiding further experimental investigation into its properties and potential applications.

Chemical Reactivity and Derivatization Studies of Methyl 3 Fluoro 2 Hydroxymethyl Benzoate

Reactions at the Hydroxyl Group

The primary alcohol functionality in methyl 3-fluoro-2-(hydroxymethyl)benzoate is a key site for various derivatization reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form the corresponding esters. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis.

Esterification: The conversion of the hydroxymethyl group to an ester can be accomplished by reacting this compound with an acylating agent. A common method involves the use of an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis provides a classic method for the formation of ethers. masterorganicchemistry.comwikipedia.orgbyjus.comyoutube.comkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide to yield the corresponding ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial for the success of this reaction, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com

Table 1: General Conditions for Etherification via Williamson Synthesis

| Reactants | Base | Solvent | Temperature | Product |

| Alcohol, Alkyl Halide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Ether |

| Alcohol, Alkyl Halide | Potassium Hydroxide (B78521) (KOH) | Acetonitrile (B52724), Dimethylformamide (DMF) | 50-100 °C | Ether |

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are well-suited for this transformation. mdpi.com PCC is known for its ability to oxidize primary alcohols to aldehydes efficiently. mdpi.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be used for this purpose. masterorganicchemistry.com The reaction typically involves treating the alkylbenzene derivative with KMnO4, leading to the formation of the corresponding benzoic acid. masterorganicchemistry.com

Table 2: Common Oxidizing Agents and Their Products

| Starting Material | Oxidizing Agent | Product |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium permanganate (KMnO4) | Carboxylic Acid |

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common example is the transformation of the alcohol into an alkyl halide.

Halogenation: The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using reagents like thionyl chloride (SOCl2). researchgate.net This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Reactions at the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis under Acidic and Basic Conditions

The ester can be cleaved back to the corresponding carboxylic acid through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the carboxylic acid and methanol (B129727). This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt and methanol. nih.gov The reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. researchgate.netoieau.fr The rate of base-catalyzed hydrolysis is influenced by the electronic effects of substituents on the benzene (B151609) ring. oieau.fr

Kinetic studies on the hydrolysis of various substituted methyl benzoates have shown that the reaction is sensitive to the electronic nature of the substituents on the aromatic ring. oieau.fr

Table 3: Half-lives for Hydrolysis of Substituted Methyl Benzoates at pH 7 and 25°C viu.ca

| Compound | Half-life (t½) |

| Methyl acetate (B1210297) | 2 years |

| Methyl benzoate (B1203000) | 38 days |

| Methyl p-nitrobenzoate | 10 hours |

Transesterification Reactions with Other Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this allows for the synthesis of a variety of other esters by reacting it with different alcohols in the presence of a suitable catalyst.

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed as a byproduct.

Reduction to Alcohol or Aldehyde Derivatives

The reduction of this compound offers pathways to synthesize diol or amino alcohol derivatives, depending on the reducing agent employed. The two primary functional groups susceptible to reduction are the methyl ester and the hydroxymethyl group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the hydroxymethyl group is already in its reduced state as an alcohol. masterorganicchemistry.com The ester group would be reduced to a primary alcohol. Therefore, treatment of this compound with LiAlH₄ is expected to yield (3-fluoro-2-(hydroxymethyl)phenyl)methanol.

More selective reducing agents could potentially target the ester group while leaving the hydroxymethyl group intact, although this can be challenging.

Reactions Involving the Aromatic Ring

The substitution pattern on the aromatic ring of this compound, with a fluorine atom, a hydroxymethyl group, and a methyl ester group, presents a complex scenario for further substitution reactions. The directing effects of these groups will determine the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing effects of the substituents on this compound are as follows:

Fluorine (-F): Ortho, para-directing, but deactivating due to its high electronegativity.

Hydroxymethyl (-CH₂OH): Weakly activating and ortho, para-directing.

Methyl Ester (-COOCH₃): Meta-directing and deactivating. mnstate.eduaiinmr.comrsc.orgyoutube.comyoutube.com

For nitration , typically carried out with a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the electrophile. mnstate.eduaiinmr.comrsc.orgyoutube.com Given the directing effects, the potential products of the nitration of this compound would be a mixture of isomers. The most likely positions for substitution would be at C4 and C6, which are ortho to the hydroxymethyl group and para and ortho to the fluorine atom, respectively. However, the deactivating effect of the ester group at the meta positions (C4 and C6) also needs to be considered.

Similarly, for halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst), the substitution pattern would be influenced by the same directing effects, likely leading to a mixture of brominated products.

Nucleophilic aromatic substitution (SNA) on an aryl halide is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In this compound, the fluorine atom is the potential leaving group. The methyl ester group, being an electron-withdrawing group, is located para to the fluorine atom, which should activate the ring towards nucleophilic attack at the carbon bearing the fluorine.

Therefore, it is plausible that the fluorine atom can be displaced by strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines (e.g., benzylamine). chegg.com For instance, reaction with sodium methoxide (B1231860) would be expected to yield Methyl 3-methoxy-2-(hydroxymethyl)benzoate.

Regioselectivity and Stereoselectivity in Reactions (If applicable to derivatives)

The regioselectivity in the reactions of this compound is a critical consideration. As discussed, the interplay of the directing effects of the three substituents makes achieving high regioselectivity in electrophilic aromatic substitution challenging, likely resulting in a mixture of products. Strategic use of protecting groups or specific reaction conditions might be necessary to favor the formation of a single isomer.

In nucleophilic aromatic substitution, the regioselectivity is more predictable, with the nucleophile preferentially attacking the carbon attached to the fluorine atom due to the activating effect of the para-ester group.

Stereoselectivity would become a factor in reactions involving the chiral center that could be created from the reduction of the ester to an alcohol, if the subsequent reactions involve this new chiral center. For instance, if the resulting diol undergoes further reactions, the stereochemistry of the diol could influence the stereochemical outcome of those subsequent reactions. However, for the reactions discussed above, stereoselectivity is not a primary concern as no new stereocenters are formed.

Conceptual Biological and Pharmacological Research Paradigms for Methyl 3 Fluoro 2 Hydroxymethyl Benzoate Scaffolds

Exploration of Molecular Interactions with Generic Biological Systems (Conceptual, Non-Clinical)

The unique arrangement of functional groups in Methyl 3-fluoro-2-(hydroxymethyl)benzoate—a methyl ester, a fluorine atom, and a hydroxymethyl group on a benzene (B151609) ring—suggests several potential modes of interaction with biological macromolecules. These interactions are foundational to understanding its hypothetical biological activity.

Enzyme Binding and Inhibition Studies (In Vitro, Conceptual)

Conceptually, the this compound scaffold could engage with various enzyme active sites through a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the fluorine atom can participate in halogen bonding or alter the electronic properties of the aromatic ring, potentially influencing binding affinity. myskinrecipes.comnih.gov The methyl ester provides a site for potential hydrolysis by esterases, which could be a factor in its metabolic profile, or it could form hydrogen bonds with suitable amino acid residues.

In a hypothetical in vitro study, one might screen this compound against a panel of enzymes, such as kinases, proteases, or oxidoreductases. For instance, its structural motifs are found in various enzyme inhibitors. The fluorinated aromatic ring is a common feature in molecules designed for enhanced metabolic stability and binding affinity. myskinrecipes.com

A conceptual enzyme inhibition study could yield data similar to the following hypothetical table:

| Enzyme Target (Conceptual) | Interaction Type (Hypothesized) | Potential Inhibition (IC₅₀ - Conceptual Range) |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding from hydroxymethyl group to active site residues; hydrophobic interaction of the phenyl ring. | 10-50 µM |

| Bruton's Tyrosine Kinase (BTK) | Halogen bonding from fluorine with backbone carbonyls; hydrogen bonding from the hydroxymethyl group. nih.gov | 5-25 µM |

| Dihydrofolate Reductase (DHFR) | The p-aminobenzoyl group of antifolates can be mimicked in part by this scaffold, with the fluorine substitution potentially increasing binding tightness. nih.gov | 15-70 µM |

Receptor Ligand Interaction Modeling (Theoretical, Non-Clinical)

Theoretical modeling can further elucidate the potential interactions of this compound with various receptors. Docking studies could be performed against G-protein coupled receptors (GPCRs) or nuclear receptors, where substituted benzene rings are common pharmacophores.

The fluorine atom, with its high electronegativity, can significantly alter the electrostatic potential of the molecule, influencing its orientation within a receptor binding pocket. nih.gov The hydroxymethyl group can form crucial hydrogen bonds, anchoring the ligand to the receptor. Molecular dynamics simulations could then be employed to predict the stability of these interactions and the conformational changes induced in the receptor upon binding.

Structure-Activity Relationship (SAR) Investigations of Benzoate (B1203000) Derivatives with Fluorine and Hydroxymethyl Moieties

Systematic Modification of the this compound Core to Explore Interaction Landscapes

To build a conceptual SAR, one could synthesize a series of analogs. Modifications could include:

Varying the position of the fluorine atom: Moving the fluorine to other positions on the benzene ring would alter the electronic landscape and steric profile of the molecule.

Replacing the fluorine with other halogens: Substituting fluorine with chlorine or bromine would provide insight into the role of halogen size and polarizability in binding interactions.

Altering the hydroxymethyl group: This could involve oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, to probe the importance of the hydrogen-bonding capabilities of the hydroxyl group.

Modifying the methyl ester: Saponification to the corresponding carboxylic acid or conversion to various amides would explore the impact of this group on binding and solubility.

Role of Fluorine and Hydroxymethyl Groups in Modulating Molecular Recognition

The fluorine atom can play several roles in molecular recognition. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its high electronegativity can lead to favorable electrostatic interactions and can block metabolic oxidation at that position. nih.gov In some contexts, fluorine substitution can be detrimental to binding affinity, while in others it can enhance it. nih.gov For instance, in studies of fluorinated benzenesulfonamides, the fluorine substituent was found to be important for their inhibitory activity on amyloid-β aggregation. researchgate.netstmarys-ca.edu

The hydroxymethyl group is a versatile functional group that can participate in hydrogen bonding as both a donor and an acceptor. This directional interaction can be critical for orienting the molecule within a binding site and contributing significantly to binding affinity.

A hypothetical SAR table for a series of analogs could look like this:

| Compound (Conceptual Analog) | Modification from Parent Compound | Hypothesized Change in Activity | Rationale |

| Methyl 3-chloro-2-(hydroxymethyl)benzoate | F replaced with Cl | Potential increase in binding affinity | Increased lipophilicity and potential for stronger halogen bonding. |

| Methyl 3-fluoro-2-formylbenzoate | Hydroxymethyl oxidized to aldehyde | Likely decrease in activity | Loss of hydrogen bond donating ability. |

| 3-Fluoro-2-(hydroxymethyl)benzoic acid | Methyl ester hydrolyzed to carboxylic acid | Variable; could increase or decrease | Introduction of a negative charge could form new ionic interactions or create unfavorable ones. |

| Methyl 4-fluoro-2-(hydroxymethyl)benzoate | Fluorine moved from position 3 to 4 | Significant change in activity | Altered electronic distribution and steric hindrance could affect binding orientation. |

Mechanistic Insights into Biological Responses (Conceptual, Non-Clinical)

Based on the conceptual interactions and SAR studies, one can begin to postulate potential mechanisms of action for this compound. For example, if the compound shows inhibitory activity against a particular kinase in vitro, the mechanism could involve competitive binding at the ATP-binding site. The fluorine and hydroxymethyl groups would likely play key roles in achieving the necessary interactions for this inhibition.

Further non-clinical studies could involve cell-based assays to see if the in vitro activity translates to a cellular response. For instance, if the compound is a conceptual inhibitor of an enzyme involved in inflammation, one could test its ability to reduce the production of pro-inflammatory cytokines in cultured cells. These types of studies would provide further, albeit still conceptual, insight into the potential biological roles of this chemical scaffold. It is important to note that without experimental data, these remain hypothetical paradigms for research.

Design and Synthesis of Biological Probes or Affinity Labels

The strategic design of biological probes and affinity labels from the this compound scaffold hinges on the selective modification of its key functional groups: the hydroxymethyl group, the methyl ester, and the aromatic ring. These modifications can introduce reporter groups, reactive moieties for covalent labeling, or linkers for attachment to other molecules, thereby enabling the study of biological systems.

The hydroxymethyl group serves as a primary handle for synthetic elaboration. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide array of subsequent chemical transformations. For instance, the resulting aldehyde could be used in reductive amination reactions to couple the scaffold to primary amines present in biomolecules or reporter tags. Alternatively, the carboxylic acid can be activated to form amide bonds, a robust and common linkage in bioconjugation.

The methyl ester provides another site for modification, although it is generally more stable than the hydroxymethyl group. Saponification of the ester to the corresponding carboxylic acid would offer an additional, orthogonal site for conjugation compared to the hydroxymethyl-derived functionalities. This differential reactivity is a key strategic element in the design of more complex probes.

Table 1: Potential Synthetic Strategies for Probe Development

| Functional Group | Potential Modification | Reagents and Conditions | Resulting Functionality for Probes |

| Hydroxymethyl | Oxidation to aldehyde | Dess-Martin periodinane, PCC | Aldehyde for reductive amination |

| Hydroxymethyl | Oxidation to carboxylic acid | Jones reagent, TEMPO | Carboxylic acid for amide coupling |

| Hydroxymethyl | Etherification | Williamson ether synthesis | Linker attachment |

| Methyl Ester | Saponification | LiOH, NaOH | Carboxylic acid for amide coupling |

| Aromatic Ring | C-H activation/functionalization | Transition metal catalysis | Introduction of reactive groups or linkers |

Detailed Research Findings and Conceptual Applications

The design of an affinity label based on this scaffold would involve the incorporation of a reactive group, such as an electrophile, that can form a covalent bond with a nearby nucleophilic residue in the binding site of a target protein. For example, the hydroxymethyl group could be converted into a good leaving group (e.g., a tosylate or mesylate), which could then be displaced by a nucleophilic amino acid side chain like cysteine or lysine.

A conceptual design for a photoaffinity label could involve the introduction of a photolabile group, such as a diazirine or an aryl azide, onto the aromatic ring. Upon photoactivation with UV light, this group would generate a highly reactive carbene or nitrene species that can non-selectively insert into nearby C-H or N-H bonds, thus covalently labeling the target protein.

Table 2: Conceptual Probe Designs and Their Applications

| Probe Type | Key Structural Feature | Proposed Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via the hydroxymethyl group. | Visualization and tracking of the probe's localization within cells or tissues. |

| Affinity-Based Probe | Incorporation of a biotin tag for subsequent detection with streptavidin conjugates. | Identification and isolation of target proteins from complex biological mixtures. |

| Covalent Label | Introduction of a reactive electrophile (e.g., an epoxide or α-haloketone). | Irreversible labeling of the active site of an enzyme to study its function. |

| Photoaffinity Label | Functionalization with a photolabile group (e.g., a diazirine). | Mapping the binding site of a target protein by identifying the site of covalent attachment. |

Advanced Applications and Future Research Directions

Methyl 3-fluoro-2-(hydroxymethyl)benzoate as a Key Synthetic Intermediate for Complex Molecules

Fluorinated compounds are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov The presence of fluorine can significantly alter the biological activity and physicochemical properties of a molecule. tandfonline.commdpi.com

The synthesis of natural products and their analogues is a cornerstone of drug discovery, allowing for the exploration of novel biological activities. While fluorinated building blocks are of great interest in this field for creating analogues with improved properties, a comprehensive review of scientific literature and patent databases did not yield specific examples of this compound being used as a precursor in the total synthesis of a natural product or its direct analogues.

Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals. The introduction of a fluorinated substituent can be a key strategy in developing novel heterocyclic structures with enhanced efficacy. nih.gov Despite the potential of this compound as a versatile starting material for such syntheses, there is currently no specific mention in the accessible scientific literature of its use in the creation of novel heterocyclic compounds.

Potential Applications in Materials Science (e.g., as a Monomer for Specialty Polymers, if applicable)

In materials science, fluorinated monomers are utilized to create specialty polymers with unique properties, such as thermal stability and chemical resistance. alfa-chemistry.com The functional groups present in this compound, specifically the hydroxymethyl and ester moieties, suggest its potential as a monomer or a modifying agent in polymerization reactions. For instance, hydroxyl-terminated molecules can be used to modify the properties of polymers. researchgate.net However, a thorough search of the current literature did not reveal any studies where this compound has been specifically investigated or used as a monomer for the synthesis of specialty polymers.

Chemoinformatic Analysis and Virtual Screening of Related Chemical Spaces

Chemoinformatic analysis and virtual screening are powerful computational tools used in drug discovery to predict the properties of molecules and to identify potential drug candidates from large compound libraries. These methods are often applied to chemical spaces around a lead compound to explore structure-activity relationships. While databases like PubChem contain entries for related compounds such as Methyl 2-(hydroxymethyl)benzoate, specific chemoinformatic studies or virtual screening campaigns centered on this compound and its derivatives are not documented in the available scientific literature. nih.gov

Emerging Research Avenues and Untapped Potential of this compound

The field of organofluorine chemistry continues to expand, with ongoing research into new synthetic methodologies and applications. nih.gov For a molecule like this compound, its untapped potential likely lies in its utility as a versatile building block. Future research could explore its application in the following areas:

Fragment-Based Drug Discovery: Its relatively small size and distinct functional groups make it a candidate for fragment-based screening to identify new binding motifs for therapeutic targets.

Novel Fluorinated Scaffolds: Systematic exploration of its reactivity could lead to the development of new molecular scaffolds for medicinal chemistry.

Radiolabeling: Derivatives of fluorobenzoic acid are used for peptide radiolabeling in positron emission tomography (PET). arkat-usa.org The potential for derivatives of this compound in this application remains an unexplored avenue.

Currently, there are no specific emerging research programs or published studies that explicitly detail the untapped potential of this compound. The future exploration of this compound will depend on the synthetic needs and research interests of the scientific community.

Q & A

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Troubleshooting Framework :

Source Evaluation : Verify solvent purity (e.g., DMF vs. DMSO) and residual water content (Karl Fischer titration) .

Temperature Control : Solubility in DMF may increase from 25 mg/mL at 25°C to 50 mg/mL at 40°C. Use dynamic light scattering (DLS) to detect aggregation .

- Resolution : Publish corrected data with explicit experimental conditions (e.g., “solubility in anhydrous DMF: 30 mg/mL at 25°C”) to prevent replication issues .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.